molecular formula C5H8N2O3 B136966 4-Hydroxy-3-oxopiperazine-1-carbaldehyde CAS No. 153805-50-6

4-Hydroxy-3-oxopiperazine-1-carbaldehyde

Cat. No.: B136966
CAS No.: 153805-50-6
M. Wt: 144.13 g/mol
InChI Key: YVDSMJPHWFPENE-UHFFFAOYSA-N
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Description

4-Hydroxy-3-oxopiperazine-1-carbaldehyde is a piperazine derivative characterized by a hydroxyl (-OH) group at the 4-position, a ketone (-C=O) at the 3-position, and a formyl (-CHO) group at the 1-position of the piperazine ring (Figure 1).

Properties

CAS No.

153805-50-6

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

4-hydroxy-3-oxopiperazine-1-carbaldehyde

InChI

InChI=1S/C5H8N2O3/c8-4-6-1-2-7(10)5(9)3-6/h4,10H,1-3H2

InChI Key

YVDSMJPHWFPENE-UHFFFAOYSA-N

SMILES

C1CN(C(=O)CN1C=O)O

Canonical SMILES

C1CN(C(=O)CN1C=O)O

Synonyms

1-Piperazinecarboxaldehyde, 4-hydroxy-3-oxo- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Piperazine-Carbaldehyde Derivatives

Piperazine-carbaldehyde derivatives exhibit diverse biological and chemical properties depending on substituents. Key analogs from the literature include:

4-(3-Nitrophenyl)piperazine-1-carbaldehyde (CAS 1081115-59-4)
  • Structure: A nitro (-NO₂) group on the phenyl ring attached to the piperazine core.
  • Molecular Formula : C₁₁H₁₃N₃O₃ .
4-{[4-(6-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazine-1-carbaldehyde (CAS 951937-41-0)
  • Structure : Incorporates a coumarin-derived moiety linked via an acetyl group.
  • Molecular Formula : C₂₃H₂₂N₂O₆ .
  • Key Differences : The bulky coumarin substituent likely reduces solubility in polar solvents compared to the simpler hydroxy-oxo substitution in the target compound. This steric bulk may also hinder interactions in biological systems.
2-(4-Benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS 462069-53-0)
  • Structure : Features a fused pyrido-pyrimidine ring system with an oxo group.
  • Molecular Formula : C₂₀H₂₀N₄O₂ .
  • Key Differences : The conjugated oxo group in the heterocyclic ring system may enhance planarity and π-π stacking interactions, differing from the aliphatic 3-oxo group in the target compound.

Data Tables: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications
4-Hydroxy-3-oxopiperazine-1-carbaldehyde C₆H₉N₂O₃* 157.15 g/mol 4-OH, 3-oxo, 1-CHO Drug intermediates, ligands
4-(3-Nitrophenyl)piperazine-1-carbaldehyde C₁₁H₁₃N₃O₃ 247.24 g/mol 3-NO₂-phenyl, 1-CHO Electrophilic coupling agents
Piperazine-1-carboxamide derivatives C₂₁H₂₄N₅O₄ 410.18 g/mol Benzooxazinone, propanoyl, carboxamide Kinase inhibitors, antimicrobials
4-Chlorobenzyl piperazine-carboxylate C₂₀H₁₈ClN₃O₅ 415.83 g/mol Chlorobenzyl, oxo-propyl, benzooxazol Antibacterial agents

*Inferred from IUPAC naming rules.

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